3,5-dimethyl-N-(3-nitrophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

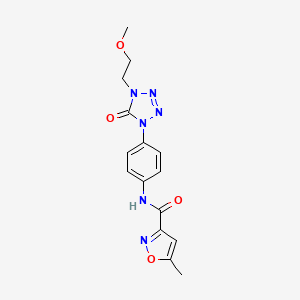

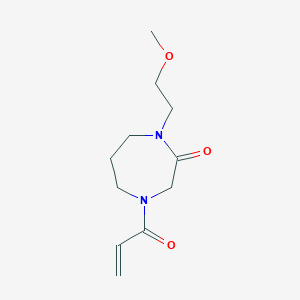

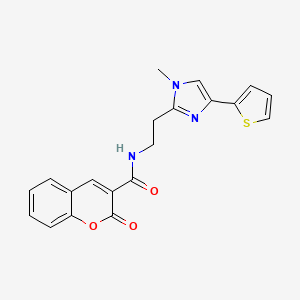

The InChI code for 3,5-dimethyl-N-(3-nitrophenyl)benzamide is 1S/C15H14N2O3/c1-10-6-11(2)8-12(7-10)15(18)16-13-4-3-5-14(9-13)17(19)20/h3-9H,1-2H3,(H,16,18) . This indicates the presence of two methyl groups on the benzamide ring and a nitro group on the phenyl ring .Physical And Chemical Properties Analysis

3,5-dimethyl-N-(3-nitrophenyl)benzamide is a solid substance . It has a molecular weight of 270.29 .Scientific Research Applications

1. Chemical Analysis Techniques

The compound 3,5-dimethyl-N-(3-nitrophenyl)benzamide and its analogues have been a subject of interest in chemical analysis, particularly in plasma determination using electron capture gas chromatography. This technique offers high sensitivity and is useful for quantifying plasma concentrations of related compounds after oral administration in clinical doses to humans (Higuchi, Sasaki, & Sado, 1975).

2. Structural Studies in Medicinal Chemistry

In the field of medicinal chemistry, structural studies of compounds similar to 3,5-dimethyl-N-(3-nitrophenyl)benzamide have been conducted to understand molecular conformations. This includes analysis through techniques like multinuclear NMR and X-ray diffraction, providing insights into molecular structures that are crucial for drug development (Claramunt et al., 2007).

3. Synthesis of Optically Active Compounds

The synthesis of optically active compounds related to 3,5-dimethyl-N-(3-nitrophenyl)benzamide has been explored, particularly in the context of developing pharmaceutical agents like nicardipine. These studies focus on the synthesis process and the pharmacological properties of the resulting compounds (Shibanuma et al., 1980).

4. Biological Evaluation in Drug Chemistry

Research has been conducted on derivatives of 3,5-dimethyl-N-(3-nitrophenyl)benzamide for their potential biological applications. This includes screening against enzymes and assessing their potential to bind nucleotide protein targets, which is significant in the development of new medicinal compounds (Saeed et al., 2015).

5. Chemosensor Development

3,5-dimethyl-N-(3-nitrophenyl)benzamide derivatives have been used in developing chemosensors, particularly for detecting cyanide in aqueous environments. These compounds leverage the strong affinity of cyanide towards the acyl carbonyl carbon, providing a practical system for monitoring concentrations in various samples (Sun, Wang, & Guo, 2009).

6. Polymer Science Applications

In polymer science, derivatives of 3,5-dimethyl-N-(3-nitrophenyl)benzamide have been used in the synthesis of highly soluble polyamides. These studies focus on the preparation and characterization of new polyamides, revealing their amorphous character and excellent solubility in various solvents (Liaw et al., 2002).

7. Corrosion Inhibition Research

Research has also been conducted on N-phenyl-benzamide derivatives, including those related to 3,5-dimethyl-N-(3-nitrophenyl)benzamide, for their application in corrosion inhibition. These studies include experimental and computational analysis, focusing on their efficiency and mechanism of action in preventing acidic corrosion of metals (Mishra et al., 2018).

Safety and Hazards

The safety information for 3,5-dimethyl-N-(3-nitrophenyl)benzamide indicates that it may be harmful if swallowed . The compound is labeled with the signal word “Warning” and the hazard statements H302, H312, H332 . Precautionary measures include avoiding eating, drinking, or smoking when using this product, and washing thoroughly after handling .

properties

IUPAC Name |

3,5-dimethyl-N-(3-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-10-6-11(2)8-12(7-10)15(18)16-13-4-3-5-14(9-13)17(19)20/h3-9H,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUQXLKEFBHHJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dimethyl-N-(3-nitrophenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)

![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)

![(Z)-3-(((3,4-dimethoxyphenethyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2377460.png)

![2-((7-(3-Chloro-2-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetonitrile](/img/structure/B2377464.png)

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2377466.png)

![(E)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3-buten-2-one](/img/structure/B2377469.png)